1-(But-3-yn-2-yl)piperidine chemical structure and properties
1-(But-3-yn-2-yl)piperidine chemical structure and properties
This guide provides an in-depth technical analysis of 1-(But-3-yn-2-yl)piperidine , a strategic propargylamine intermediate used in pharmaceutical synthesis and fragment-based drug discovery (FBDD).
Chemical Class: Propargylamine / Tertiary Amine
Molecular Formula: C
Executive Summary
1-(But-3-yn-2-yl)piperidine represents a critical structural motif in medicinal chemistry, combining a basic piperidine pharmacophore with a reactive terminal alkyne. This molecule serves as a versatile "chiral handle" for constructing complex nitrogen heterocycles and is a direct structural analog of neuroprotective agents like selegiline and rasagiline. Its utility stems from the orthogonality of its functional groups: the tertiary amine facilitates target binding (e.g., MAO inhibition), while the alkyne allows for late-stage diversification via "Click" chemistry or Sonogashira coupling.
Chemical Identity & Structural Analysis[1]
This molecule features a piperidine ring N-alkylated with a 2-butynyl chain. Crucially, the attachment at the C2 position of the butynyl chain creates a chiral center , making the synthesis and resolution of enantiomers relevant for biological activity.
Structural Parameters
| Property | Data | Notes |
| IUPAC Name | 1-(But-3-yn-2-yl)piperidine | Also: 1-(1-Methylprop-2-ynyl)piperidine |
| SMILES | C#CC(C)N1CCCCC1 | Encodes chiral center at C(C) |
| CAS Number | Not widely listed | Often synthesized in situ or custom ordered |
| Chirality | (R) and (S) Enantiomers | Synthesis from achiral precursors yields racemate |
| pKa (Calc) | ~8.8 | Typical for N-alkyl piperidines |
| LogP (Calc) | ~1.8 - 2.1 | Lipophilic, CNS penetrant |
Stereochemical Implications
The alpha-methyl group adjacent to the nitrogen creates steric bulk that influences metabolic stability (blocking dealkylation) and receptor selectivity. In drug design, rigidifying this linker restricts the conformational space of the piperidine ring relative to the alkyne "warhead."
Synthetic Methodology: The A³ Coupling Route
The most robust and atom-economical method for synthesizing 1-(But-3-yn-2-yl)piperidine is the A³ Coupling (Aldehyde-Alkyne-Amine) reaction. This multicomponent reaction (MCR) allows for the direct assembly of the propargylamine skeleton.
Challenges with Aliphatic Aldehydes
Unlike benzaldehyde, acetaldehyde (the required aldehyde for this target) is prone to aldol condensation and polymerization. Therefore, the protocol requires a catalyst system capable of activating the alkyne faster than the aldehyde degrades.
Validated Protocol: Cu(I)-Catalyzed Synthesis
Note: This protocol is adapted for aliphatic aldehydes using mild conditions.
Reagents:
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Amine: Piperidine (1.0 equiv)
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Aldehyde: Acetaldehyde (1.2 equiv) - Handle at 0°C due to volatility.
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Alkyne: Trimethylsilylacetylene (TMS-acetylene) (1.2 equiv) - Used to prevent alkyne homocoupling; TMS removed in workup.
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Catalyst: CuI (5 mol%)
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Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
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Catalyst Activation: In a flame-dried round-bottom flask under Argon, suspend CuI (5 mol%) in anhydrous DCM.
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Imine Formation (In Situ): Add Piperidine (10 mmol) and Acetaldehyde (12 mmol) at 0°C. Stir for 15 minutes. Note: The addition of MgSO₄ (anhydrous) helps drive imine formation by sequestering water.
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Alkyne Addition: Add TMS-acetylene (12 mmol) dropwise.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor via TLC (stain with KMnO₄ to visualize alkyne).
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Deprotection (One-Pot): Add TBAF (1.0 M in THF) or K₂CO₃/MeOH to remove the TMS group if spontaneous deprotection did not occur (TMS-alkynes often couple directly; if using free acetylene gas, skip this).
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Workup: Filter through a celite pad to remove copper salts. Wash filtrate with NaHCO₃ (sat. aq) and Brine. Dry over Na₂SO₄.
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Purification: Distillation under reduced pressure (Kugelrohr) is preferred over column chromatography for volatile amines.
Mechanistic Pathway
The reaction proceeds via the formation of a copper-acetylide species which attacks the highly reactive iminium ion formed in situ between the piperidine and acetaldehyde.
Figure 1: Catalytic cycle of the A³ coupling reaction demonstrating the convergence of the iminium electrophile and copper-acetylide nucleophile.[1]
Reactivity & Applications
Pharmacological Relevance (MAO Inhibition)
Propargylamines are "suicide substrates" for Monoamine Oxidases (MAO). The mechanism involves the flavin cofactor of the enzyme attacking the alkyne, leading to covalent modification and irreversible inhibition.
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Structure-Activity Relationship (SAR): The N-methylpropargyl motif (present in this molecule) is a simplified pharmacophore found in Selegiline (Anti-Parkinson's).
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Neuroprotection: Beyond MAO inhibition, these motifs exhibit anti-apoptotic activity in neuronal cells, likely through glyceraldehyde-3-phosphate dehydrogenase (GAPDH) binding.
Chemical Transformations
The terminal alkyne (
| Reaction Type | Reagents | Product Class | Utility |
| CuAAC (Click) | Azide ( | 1,2,3-Triazole | Bioisostere generation; linking to fluorophores. |
| Sonogashira | Aryl Halide, Pd(0)/Cu(I) | Internal Alkyne | Extending carbon skeleton; library synthesis. |
| Gold Catalysis | AuCl₃ or Au(I) | Pyrroles / Pyridines | Cycloisomerization to form fused heterocycles. |
Safety & Handling
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Flammability: As a low molecular weight amine/alkyne, the compound is likely flammable. Keep away from heat/sparks.
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Basicity: Corrosive / Irritant. Causes skin and eye irritation. Use gloves and goggles.
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Stability: Terminal alkynes can polymerize upon prolonged heating or exposure to radical initiators. Store at 2-8°C under inert atmosphere (Argon).
References
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Wei, C., & Li, C. J. (2003). A³-coupling of aldehydes, amines, and alkynes catalyzed by gold(III) chloride. Journal of the American Chemical Society.
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Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk around the A3-coupling. Chemical Society Reviews.
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Bolea, I., Gella, A., & Unzeta, M. (2013). Propargylamine-derived multitarget-directed ligands: fighting Alzheimer's disease with monoamine oxidase inhibitors. Journal of Neural Transmission.
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Yoo, W. J., Zhao, L., & Li, C. J. (2011). The A3-coupling reaction: highly efficient generation of propargylamines.[2][3][4][5] Aldrichimica Acta.
